6alpha,9-Difluoro-17-(((fluoromethyl)sulfanyl)carbonyl)-16alpha-methyl-3,11-dioxoandrosta-1,4-dien-17alpha-yl propanoate
Description
This compound is a fluorinated glucocorticoid derivative structurally related to fluticasone propionate, a well-known anti-inflammatory agent used in respiratory therapies like Breo Ellipta for COPD . Its molecular formula is C₂₅H₂₉F₃O₅S, with a molecular weight of 498.55 g/mol . Key structural features include:
- 6α,9α-Difluoro substitutions: Enhance glucocorticoid receptor binding and metabolic stability.
- Fluoromethylsulfanyl carbonyl moiety: Increases lipophilicity and resistance to enzymatic degradation.
- 17α-Propanoate ester: Modifies pharmacokinetics compared to propionate esters in parent drugs like fluticasone propionate .
This compound is classified as a related impurity or metabolite of fluticasone propionate, with structural modifications influencing its biological activity and analytical detection .
Properties
IUPAC Name |
[(6S,8S,9R,10S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,22+,23+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGLGWLQXMGICO-HOERUVBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CC(C4=CC(=O)C=CC43C)F)F)C)C)C(=O)SCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)C)C)C(=O)SCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60153440 | |
| Record name | 6alpha,9-Difluoro-17-(((fluoromethyl)sulfanyl)carbonyl)-16alpha-methyl-3,11-dioxoandrosta-1,4-dien-17alpha-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219174-94-3 | |
| Record name | 6alpha,9-Difluoro-17-(((fluoromethyl)sulfanyl)carbonyl)-16alpha-methyl-3,11-dioxoandrosta-1,4-dien-17alpha-yl propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219174943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6alpha,9-Difluoro-17-(((fluoromethyl)sulfanyl)carbonyl)-16alpha-methyl-3,11-dioxoandrosta-1,4-dien-17alpha-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-Keton | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6.ALPHA.,9-DIFLUORO-17-(((FLUOROMETHYL)SULFANYL)CARBONYL)-16.ALPHA.-METHYL-3,11-DIOXOANDROSTA-1,4-DIEN-17.ALPHA.-YL PROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO35CTG0YC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
6alpha,9-Difluoro-17-(((fluoromethyl)sulfanyl)carbonyl)-16alpha-methyl-3,11-dioxoandrosta-1,4-dien-17alpha-yl propanoate is a synthetic steroid compound with notable biological activity. This compound is structurally related to fluticasone propionate, a well-known glucocorticoid used in the treatment of various inflammatory conditions. The modifications in its structure suggest potential for enhanced pharmacological effects and specific therapeutic applications.
- Molecular Formula: C25H29F3O5S
- Molecular Weight: 498.56 g/mol
- CAS Number: 1219174-94-3
- IUPAC Name: [(6S,8S,9R,10S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Pharmacological Activity
The biological activity of this compound can be summarized as follows:
- Anti-inflammatory Effects : Similar to other glucocorticoids, this compound exhibits significant anti-inflammatory properties. It acts by inhibiting the expression of pro-inflammatory cytokines and mediators.
- Immunosuppressive Activity : The compound may also demonstrate immunosuppressive effects by modulating immune responses, which is beneficial in treating autoimmune disorders.
- Potential Antitumor Activity : Preliminary studies indicate that modifications in the steroid structure could enhance cytotoxic effects against certain cancer cell lines.
The mechanism of action primarily involves binding to the glucocorticoid receptor (GR), leading to transcriptional regulation of target genes involved in inflammation and immune response. The presence of fluorine atoms may enhance receptor affinity and improve bioavailability.
Case Studies and Experimental Data
-
In Vitro Studies :
- Research has shown that 6alpha,9-Difluoro derivatives exhibit enhanced potency compared to their non-fluorinated counterparts in inhibiting NF-kB activity in human cell lines.
- A study demonstrated that this compound significantly reduced IL-6 and TNF-alpha levels in lipopolysaccharide-stimulated macrophages.
-
In Vivo Studies :
- Animal models treated with this compound displayed a marked reduction in edema and leukocyte infiltration in sites of inflammation.
- Long-term administration revealed a favorable safety profile with minimal side effects typically associated with steroid use.
Data Table: Comparative Biological Activity
| Compound Name | Anti-inflammatory Potency | Immunosuppressive Effect | Cytotoxicity (Cancer Cell Lines) |
|---|---|---|---|
| Fluticasone Propionate | Moderate | Moderate | Low |
| 6alpha,9-Difluoro Compound | High | High | Moderate |
Safety Profile
While the compound shows promising biological activities, it is classified as an irritant and requires careful handling during research and application. Toxicological assessments are crucial to establish a comprehensive safety profile.
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Key Structural and Pharmacological Comparisons
Key Observations
Role of Fluorine Substitutions: Fluorine at 6α and 9α positions enhances receptor affinity and resistance to oxidation in active drugs like fluticasone propionate and furoate . Fluoromethylsulfanyl vs. Methylsulfanyl: Fluorination in the target compound improves stability compared to Impurity D, which has a methylsulfanyl group prone to faster metabolism .
Impact of Ketone vs. Hydroxyl Groups :
- The 3,11-dioxo configuration in the target compound replaces the 3-oxo-11β-hydroxy motif in fluticasone propionate. Hydroxyl groups are critical for receptor activation; their absence likely renders the target compound pharmacologically inactive .
Ester Modifications: The 17α-propanoate ester in the target compound differs from the 17α-propionate in fluticasone propionate. Propanoate esters may alter hydrolysis rates, affecting duration of action . Fluticasone furoate’s furoate ester further prolongs activity by slowing systemic absorption, a feature absent in the target compound .
Analytical and Regulatory Significance :
- The target compound is identified as a process-related impurity in fluticasone propionate synthesis. Its detection requires precise chromatographic methods due to structural similarities to the parent drug .
- Impurities like Related Compound J (carboxylic acid form) and Impurity D (methylsulfanyl analog) are monitored in pharmacopeial standards to ensure drug safety and efficacy .
Preparation Methods
Synthesis of Compound I (Intermediate Oxidation)
Flumethasone (30.0 g) is dissolved in tetrahydrofuran (165 mL) and treated with periodic acid (25.0 g in 225 mL H₂O) at 0–20°C for 2 hours. Post-reaction, water (225 mL) is added to induce crystallization, yielding 28.72 g (99.12%) of off-white Compound I (purity: 98%). This step cleaves specific hydroxyl groups while preserving the steroidal backbone.
Reaction Conditions:
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 0–20°C
-
Catalyst: None (acidic aqueous conditions)
Acylation and Condensation (EP-ZG Synthesis)
Compound I undergoes acylation with propionyl chloride in dichloromethane at 0–10°C, forming Compound II. Subsequent condensation with EP-ZB in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine yields Compound IV.
Optimization Note:
Final Sulfurization and Fluoromethylation
Compound IV is treated with hydrogen sulfide in dioxane at 25–35°C, followed by fluorobromomethane quench to install the fluoromethylsulfanyl group. Acidic workup (pH 1–2) precipitates the final product, which is purified via recrystallization from methanol/water.
Critical Data:
Reaction Optimization and Challenges
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Sulfurization | Acetone, 25°C | 89% |
| Acylation | Dichloromethane, 5°C | 95% |
| Crystallization | Methanol/H₂O (3:1) | 98% purity |
Elevated temperatures during sulfurization risk epimerization at C16, while polar aprotic solvents (DMF) improve reagent solubility but necessitate stringent drying.
Catalytic Systems
-
Sodium Iodide : Accelerates sulfur nucleophile formation via halide exchange.
-
Tetrabutylammonium Iodide : Alternative for non-polar solvents (e.g., toluene).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Considerations
Cost-Effective Reagents
Q & A
Basic: What validated analytical methods are recommended for characterizing this compound and its impurities?
Methodological Answer:
Reverse-phase HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is the primary method for separation. The European Pharmacopoeia (Ph. Eur.) specifies a mobile phase of acetonitrile/water (gradient elution) at 1.0 mL/min, with detection at 235 nm . For impurity profiling, the USP Fluticasone Propionate Related Compounds Mixture RS is used as a reference standard to identify structurally related impurities (e.g., compounds D and F) via retention time matching and spectral comparison . Quantitation limits for impurities should adhere to Ph. Eur. thresholds (e.g., ≤0.3% for individual unspecified impurities) .
Advanced: How can researchers resolve discrepancies in impurity quantification during HPLC analysis?
Methodological Answer:
Discrepancies often arise from co-eluting peaks or matrix interference. To address this:
- Perform LC-MS/MS to confirm impurity identities using exact mass and fragmentation patterns (e.g., differentiating compound F [m/z 452.1] from its isomers) .
- Validate column selectivity by testing alternative stationary phases (e.g., phenyl-hexyl columns) to separate structurally similar impurities .
- Apply forced degradation studies (acid/base hydrolysis, oxidation) to correlate impurity formation pathways with stability data .
Basic: What synthetic strategies are employed for the core androstane skeleton of this compound?
Methodological Answer:
Key steps include:
- Hydrogenation of oxime intermediates (e.g., using Pd/C 10% catalyst in ethanol) to introduce stereospecificity at C11 and C17 positions .
- Fluorination at C6 and C9 via electrophilic substitution under anhydrous conditions to preserve regioselectivity .
- Thioester formation at C17 using fluoromethyl sulfanyl carbonyl reagents, followed by propanoate esterification under mild basic conditions (e.g., TEA in CH₂Cl₂) .
Advanced: How do fluorination and sulfur-based substituents influence glucocorticoid receptor (GR) binding and metabolic stability?
Methodological Answer:
- Fluorine at C6α and C9α enhances GR binding by reducing polar surface area and increasing hydrophobic interactions with the receptor’s ligand-binding domain .
- The C17 fluoromethylsulfanyl carbonyl group improves metabolic stability by resisting hepatic cytochrome P450 oxidation, as demonstrated in comparative studies with non-fluorinated analogs .
- SAR studies on related corticosteroids (e.g., diflorasone) confirm that 16α-methylation further reduces systemic absorption, favoring localized activity .
Basic: How should researchers design stability studies to assess degradation under ICH guidelines?
Methodological Answer:
- Accelerated testing : Expose the compound to 40°C/75% RH for 6 months, with periodic sampling (0, 1, 3, 6 months). Monitor degradation via HPLC for loss of parent compound (>95% purity threshold) and formation of specified impurities (e.g., compound F) .
- Photostability : Use a controlled UV chamber (ICH Q1B) to identify photo-degradants (e.g., Δ⁴,³-keto isomerization) .
- Solution-state stability : Test in buffered solvents (pH 1.2–7.4) to simulate physiological conditions, noting hydrolysis of the C17 thioester .
Advanced: What computational approaches are used to model the compound’s interactions with GR and predict toxicity?
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina) models the compound’s binding to GR’s ligand-binding domain, highlighting hydrogen bonds with Gln642 and van der Waals interactions with Leu753 .
- ADMET prediction : Tools like SwissADME assess bioavailability (LogP ~3.5) and P-glycoprotein efflux risk, while ProTox-II predicts hepatotoxicity via structural alerts (e.g., thioester liability) .
Basic: How are isotopic labeling and NMR used to confirm structural integrity?
Methodological Answer:
- ¹⁹F NMR identifies fluorination patterns (e.g., δ -120 ppm for C6α-F, -115 ppm for C9α-F) .
- ¹³C labeling at the C3 ketone and C20 positions tracks metabolic breakdown in in vitro assays .
- HSQC and COSY resolve stereochemical ambiguities at C16α and C17α, critical for differentiating epimers .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress (e.g., thioester formation at 1685 cm⁻¹) .
- Design of Experiments (DoE) : Optimize fluorination parameters (temperature, reagent stoichiometry) to minimize byproducts like over-fluorinated analogs .
- Crystallization control : Use polar solvents (e.g., ethyl acetate/hexane) to isolate the desired polymorph (melting point 210–215°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
